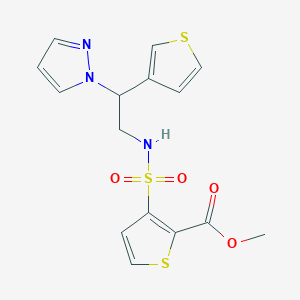
methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H15N3O4S3 and its molecular weight is 397.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, identified by its CAS number 2034494-12-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, antioxidant, and potential anticancer properties, supported by various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₄S₃ |
| Molecular Weight | 397.5 g/mol |
| Structure | Chemical Structure |
Synthesis and Characterization
The synthesis of this compound involves the reaction of thiophene derivatives with pyrazole and sulfamoyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various pyrazolyl-thiazole derivatives, it was found to inhibit several bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MICs) were significantly low, indicating strong antibacterial effects .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH and hydroxyl radical scavenging assays. The results indicated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases. The IC50 values obtained were comparable to standard antioxidants .
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the specific mechanisms involved. Molecular docking studies indicate favorable interactions with targets involved in cancer pathways .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics .
- Antioxidant Studies : Another investigation focused on its antioxidant properties demonstrated significant protective effects against oxidative stress in cellular models, suggesting possible applications in neurodegenerative disease prevention .
Propiedades
IUPAC Name |
methyl 3-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-9-12(11-3-7-23-10-11)18-6-2-5-16-18/h2-8,10,12,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWCCLHKIRGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














